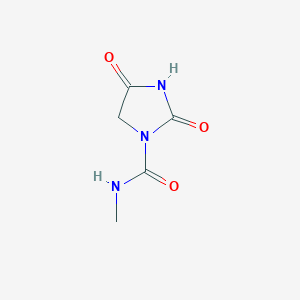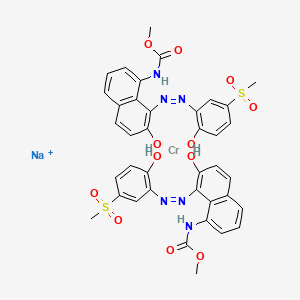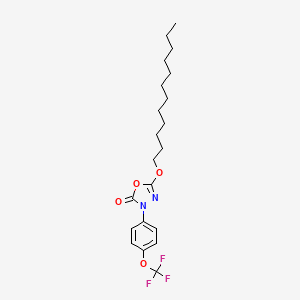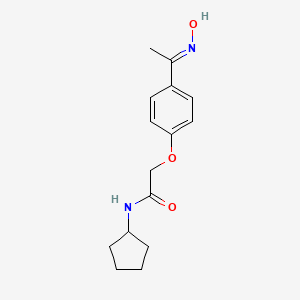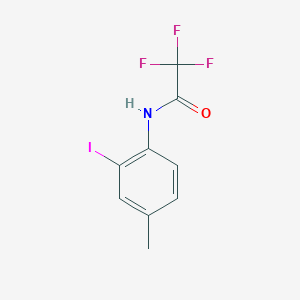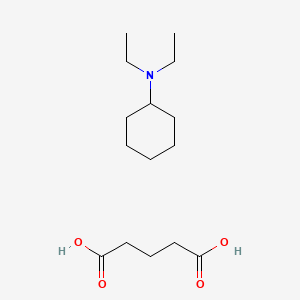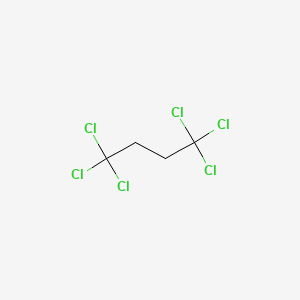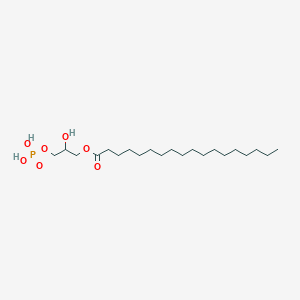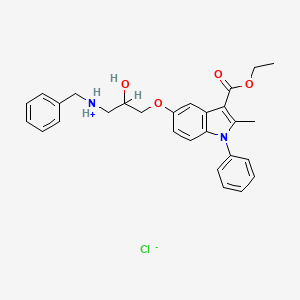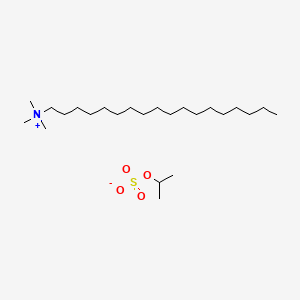
1,4-Diphenyl-but-3-YN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-but-3-YN-2-OL is an organic compound with the molecular formula C16H14O. It is characterized by the presence of two phenyl groups attached to a butynol backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-but-3-YN-2-OL can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Diphenyl-but-3-YN-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,4-diphenyl-but-3-ene-2-ol or 1,4-diphenyl-butane-2-ol.
Substitution: Formation of halogenated or hydroxylated derivatives of the compound.
科学的研究の応用
1,4-Diphenyl-but-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Diphenyl-but-3-YN-2-OL involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the phenyl groups and the alkyne moiety allows for diverse interactions with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,4-Diphenyl-but-3-EN-2-OL: Similar structure but with an alkene group instead of an alkyne.
1,4-Diphenyl-but-3-YN-2-ONE: Contains a carbonyl group instead of a hydroxyl group.
1,4-Diphenyl-butane-2-OL: Saturated version of the compound with no alkyne or alkene groups.
Uniqueness
1,4-Diphenyl-but-3-YN-2-OL is unique due to the presence of both phenyl groups and an alkyne moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
62969-97-5 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
1,4-diphenylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16-17H,13H2 |
InChIキー |
UGNAFPHSPLPSAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C#CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


